molecular formula C14H18N2O5S B4181140 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(methylsulfonyl)piperazine

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(methylsulfonyl)piperazine

Cat. No. B4181140
M. Wt: 326.37 g/mol
InChI Key: HFKFXEVGJUZROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(methylsulfonyl)piperazine, also known as MDBP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperazine-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(methylsulfonyl)piperazine has been shown to interact with a variety of neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. It has been shown to act as a potent inhibitor of the dopamine transporter, leading to an increase in dopamine levels in the brain. It has also been shown to modulate the activity of serotonin and norepinephrine transporters, leading to changes in the levels of these neurotransmitters.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(methylsulfonyl)piperazine has been shown to have a wide range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in neuronal activity, and changes in behavior. It has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as potential therapeutic effects in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(methylsulfonyl)piperazine has several advantages for use in laboratory experiments, including its ability to modulate multiple neurotransmitter systems and its relatively low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.

Future Directions

There are several potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of new therapeutic agents based on the structure of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(methylsulfonyl)piperazine. Another area of interest is the investigation of the potential for 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(methylsulfonyl)piperazine to modulate other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(methylsulfonyl)piperazine and its potential for use in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(methylsulfonyl)piperazine has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. Its ability to modulate various neurotransmitter systems has made it a valuable tool for studying the mechanisms of action of these systems and the potential for developing new therapeutic agents.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-22(18,19)16-6-4-15(5-7-16)14(17)11-2-3-12-13(10-11)21-9-8-20-12/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKFXEVGJUZROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(methylsulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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